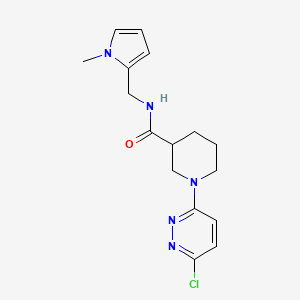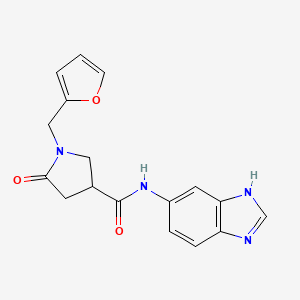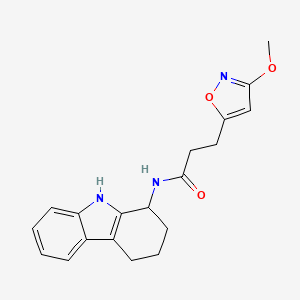
1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 6-chloropyridazine, 1-methyl-1H-pyrrole, and piperidine-3-carboxylic acid. The synthetic route may involve:
Nucleophilic substitution: reactions to introduce the pyridazinyl and pyrrolyl groups.
Amidation: reactions to form the carboxamide linkage.
Purification: steps such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may be used to modify the functional groups.
Substitution: The chloropyridazinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides and pyridazinyl derivatives.
Similar compounds: 1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide, N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C16H20ClN5O |
|---|---|
Molecular Weight |
333.81 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C16H20ClN5O/c1-21-8-3-5-13(21)10-18-16(23)12-4-2-9-22(11-12)15-7-6-14(17)19-20-15/h3,5-8,12H,2,4,9-11H2,1H3,(H,18,23) |
InChI Key |
MYBMOVQRLZPWCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11004721.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B11004726.png)
![N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-leucine](/img/structure/B11004741.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]butanamide](/img/structure/B11004745.png)
![methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11004749.png)
![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11004757.png)
![4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B11004759.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11004763.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide](/img/structure/B11004764.png)

![2-[(furan-2-ylmethyl)amino]-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11004770.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11004775.png)

![N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenylpropanamide](/img/structure/B11004791.png)
